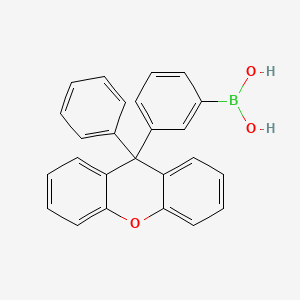
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid: is an organic compound with the molecular formula C25H19BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid typically involves the reaction of 9-phenyl-9H-xanthen-9-ol with phenylboronic acid. The reaction is carried out in the presence of a catalyst, such as palladium, under inert conditions to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Imaging: Used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential in the development of new drugs, particularly in cancer therapy.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry:
Materials Science: Applied in the synthesis of advanced materials, including polymers and nanomaterials.
Electronics: Used in the development of organic electronic devices[][9].
Mechanism of Action
The mechanism of action of (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a key intermediate .
Comparison with Similar Compounds
- (9-Phenyl-9H-carbazol-3-yl)boronic acid
- (9-Phenyl-9H-xanthen-9-yl)boronic acid
- (9-Phenyl-9H-fluoren-9-yl)boronic acid
Comparison:
- (9-Phenyl-9H-carbazol-3-yl)boronic acid: Similar in structure but contains a carbazole moiety instead of a xanthene moiety. It is used in similar applications but may exhibit different reactivity and stability .
- (9-Phenyl-9H-xanthen-9-yl)boronic acid: Very similar in structure but lacks the phenyl group on the boronic acid. It may have different solubility and reactivity properties.
- (9-Phenyl-9H-fluoren-9-yl)boronic acid: Contains a fluorene moiety, which can affect its electronic properties and reactivity compared to the xanthene derivative.
Conclusion
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and diagnostic tools.
Properties
Molecular Formula |
C25H19BO3 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
[3-(9-phenylxanthen-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C25H19BO3/c27-26(28)20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)21-13-4-6-15-23(21)29-24-16-7-5-14-22(24)25/h1-17,27-28H |
InChI Key |
MNMXONRIDHXGMK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



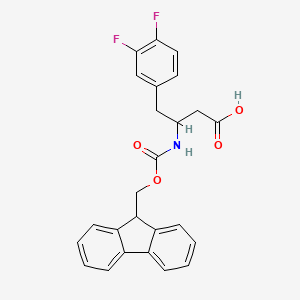
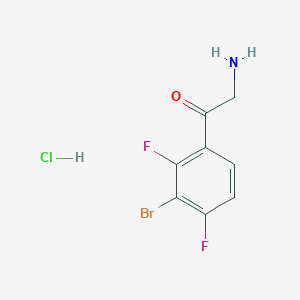

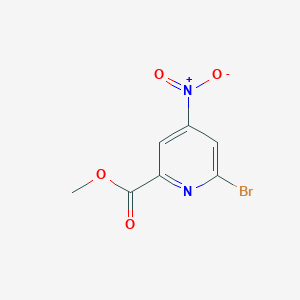
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
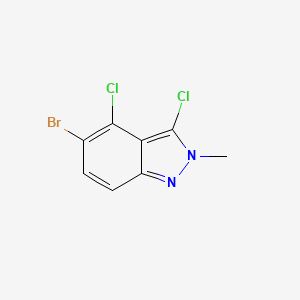
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
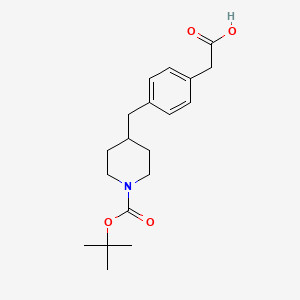
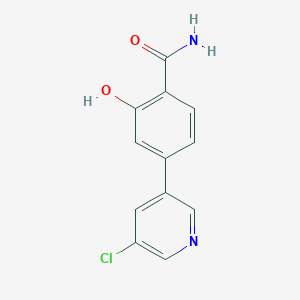



![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)
